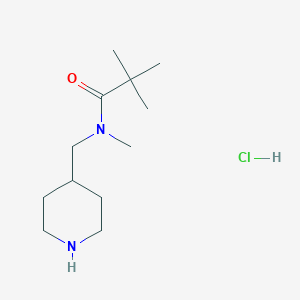
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride, also known as A-836,339, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It is a potent and selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and mood. A-836,339 has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride in lab experiments is its potency and selectivity for the kappa opioid receptor, which allows for more precise targeting of this receptor compared to other opioid drugs. Additionally, this compound has been shown to have fewer side effects than traditional opioid drugs, such as respiratory depression and constipation. However, one limitation of using this compound in lab experiments is its high cost, which may limit its widespread use.
Orientations Futures
There are several future directions for research on N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride. One potential direction is the development of novel drugs that target the kappa opioid receptor, based on the structure of this compound. Additionally, further research is needed to fully understand the mechanisms underlying the antidepressant-like effects of this compound, and to determine its potential use in the treatment of depression. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials, and to determine its potential use in the treatment of pain and addiction.
Méthodes De Synthèse
The synthesis of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride involves several steps, including the condensation of 4-piperidinemethanamine with 2,2-dimethylpropanal, followed by reduction with sodium borohydride to give the corresponding amine. The amine is then reacted with 2-bromo-2-methylpropanoyl chloride to give the final product, which is purified by recrystallization.
Applications De Recherche Scientifique
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride has been used extensively in scientific research to study the role of kappa opioid receptors in pain modulation and mood regulation. It has been shown to have potent analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. This compound has also been shown to have antidepressant-like effects in animal models of depression, suggesting its potential use as a novel antidepressant drug.
Propriétés
IUPAC Name |
N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-12(2,3)11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOBCSWSHLSCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2907236.png)
![N-(2,3-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2907238.png)



![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)

![3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907248.png)


![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2907253.png)

![5-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B2907256.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)
